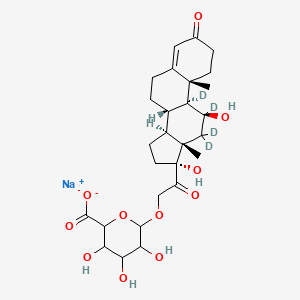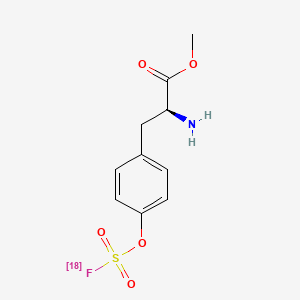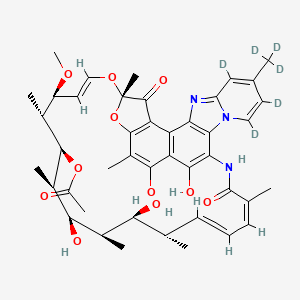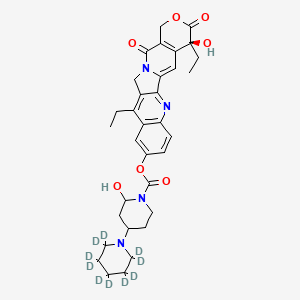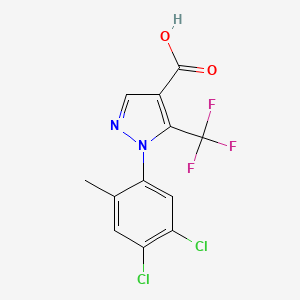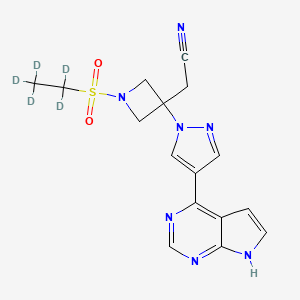
Baricitinib-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Baricitinib-d5 is a deuterated form of baricitinib, a small molecule inhibitor of Janus kinase 1 and Janus kinase 2. Baricitinib is primarily used in the treatment of moderate to severe rheumatoid arthritis and has shown efficacy in other autoimmune diseases. The deuterated form, this compound, is used in research to study the pharmacokinetics and metabolic pathways of baricitinib due to its stability and resistance to metabolic degradation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Baricitinib-d5 involves the incorporation of deuterium atoms into the baricitinib molecule. The process typically starts with the synthesis of deuterated intermediates, which are then used to construct the final compound. One common method involves the use of deuterated reagents in the key steps of the synthesis, such as the Horner–Emmons reaction, deprotection of the N-Boc-group, and a final sulfonamidation reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing the formation of impurities. High-performance liquid chromatography is often used to monitor the synthesis and ensure the quality of the final product .
化学反应分析
Types of Reactions
Baricitinib-d5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
科学研究应用
Baricitinib-d5 is widely used in scientific research due to its stability and resistance to metabolic degradation. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of baricitinib.
Metabolic Pathway Analysis: Helps in understanding the metabolic pathways and identifying metabolites.
Drug Interaction Studies: Used to study potential drug-drug interactions.
Biological Research: Used in studies related to autoimmune diseases and inflammatory conditions
作用机制
Baricitinib-d5 exerts its effects by inhibiting Janus kinase 1 and Janus kinase 2, which are involved in the signaling pathways of various cytokines and growth factors. By inhibiting these kinases, this compound reduces the activity of pro-inflammatory cytokines and immune responses. This mechanism is crucial in the treatment of autoimmune diseases such as rheumatoid arthritis .
相似化合物的比较
Baricitinib-d5 is compared with other Janus kinase inhibitors such as tofacitinib and ruxolitinib. While all these compounds inhibit Janus kinase enzymes, this compound is unique due to its deuterated form, which provides increased stability and resistance to metabolic degradation. This makes it particularly useful in pharmacokinetic and metabolic studies .
List of Similar Compounds
- Tofacitinib
- Ruxolitinib
- Upadacitinib
- Filgotinib
This compound stands out due to its enhanced stability and utility in research applications.
属性
分子式 |
C16H17N7O2S |
|---|---|
分子量 |
376.5 g/mol |
IUPAC 名称 |
2-[1-(1,1,2,2,2-pentadeuterioethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]azetidin-3-yl]acetonitrile |
InChI |
InChI=1S/C16H17N7O2S/c1-2-26(24,25)22-9-16(10-22,4-5-17)23-8-12(7-21-23)14-13-3-6-18-15(13)20-11-19-14/h3,6-8,11H,2,4,9-10H2,1H3,(H,18,19,20)/i1D3,2D2 |
InChI 键 |
XUZMWHLSFXCVMG-ZBJDZAJPSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])S(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 |
规范 SMILES |
CCS(=O)(=O)N1CC(C1)(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



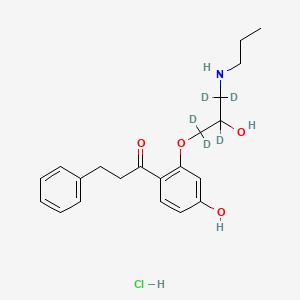
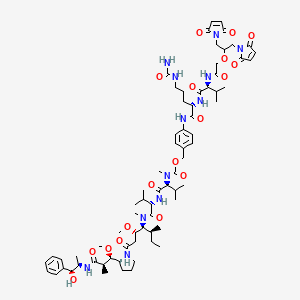
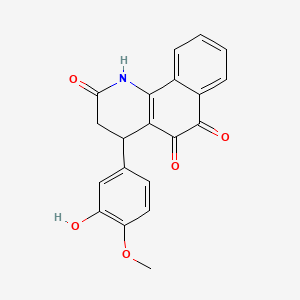

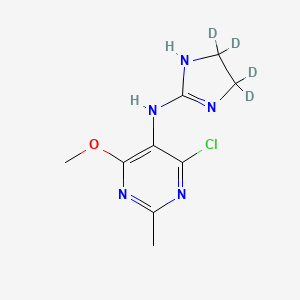
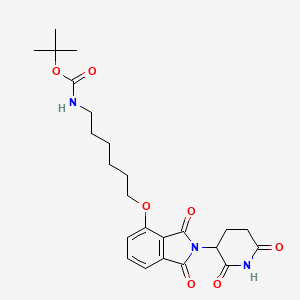
![N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-[2-[4-(2-hydroxyethoxymethyl)triazol-1-yl]ethylamino]-1,2,5-oxadiazole-3-carboximidamide;hydrochloride](/img/structure/B12414312.png)
